molecular formula C15H14Cl2N2OS B2412438 4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898450-63-0

4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2412438
CAS RN: 898450-63-0
M. Wt: 341.25
InChI Key: KADAMWGTRIUAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a tetrahydroquinazoline derivative that has been synthesized and studied for its biological activity.

Scientific Research Applications

Antimicrobial Activity

The compound’s structural features make it a potential candidate for antimicrobial applications. Researchers have explored its effectiveness against bacteria, fungi, and viruses. Preliminary studies suggest that it may inhibit microbial growth by disrupting cell membranes or interfering with essential metabolic pathways .

Antiviral Potential

Given the ongoing global health challenges, investigating antiviral agents remains crucial. This compound has shown promise in inhibiting certain viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV. Its mechanism of action likely involves interfering with viral replication or entry into host cells .

Bioremediation and Environmental Cleanup

Researchers have explored the compound’s potential for bioremediation. It can serve as a substrate for microbial degradation pathways, aiding in the removal of environmental pollutants. Understanding its metabolism and enzymatic reactions provides insights into how bacteria adapt to synthetic compounds in their surroundings .

Biological Degradation Pathways

This compound’s degradation pathways have been a subject of intense study. Researchers have identified enzymes involved in its breakdown, shedding light on microbial adaptation mechanisms. For instance, Rieske family non-heme dioxygenases initiate the metabolism of 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene, leading to the formation of chlorocatechols and subsequent entry into the TCA cycle .

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c16-10-6-5-9(12(17)7-10)8-21-14-11-3-1-2-4-13(11)18-15(20)19-14/h5-7H,1-4,8H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAMWGTRIUAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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